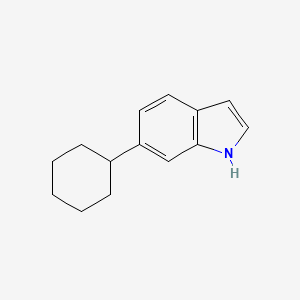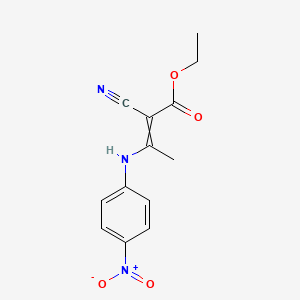![molecular formula C17H19ClO4S2 B14378736 1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-87-3](/img/structure/B14378736.png)
1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorinated pentane chain linked to two benzene rings via sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene typically involves the chlorination of pentane followed by sulfonylation reactions. The process begins with the chlorination of pentane to produce 1-chloropentane . This intermediate is then reacted with benzene sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the sulfonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the sulfonyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different sulfonyl or sulfone compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[(E)-Ethene-1,2-diyl]dibenzene : Similar structure but with an ethene linkage instead of a chlorinated pentane chain.
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene : Contains a cyclopropyl group, offering different chemical properties.
- 5-Chloropentane-1,1-diol : Similar chlorinated pentane chain but with hydroxyl groups instead of sulfonyl groups.
Eigenschaften
CAS-Nummer |
89593-87-3 |
|---|---|
Molekularformel |
C17H19ClO4S2 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-5-chloropentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19ClO4S2/c18-14-8-7-13-17(23(19,20)15-9-3-1-4-10-15)24(21,22)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI-Schlüssel |
FRVDIVOWFRSIGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCCCCl)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



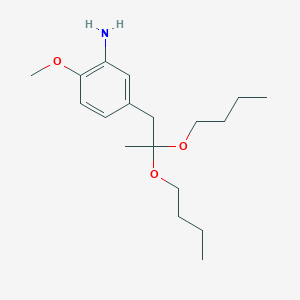
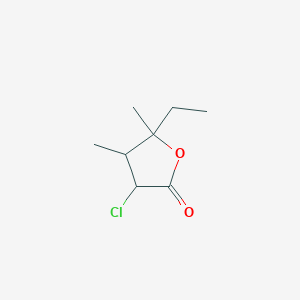
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
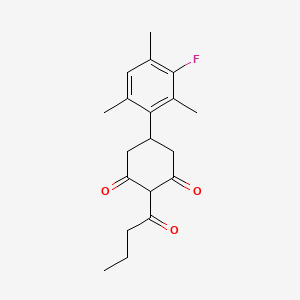
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
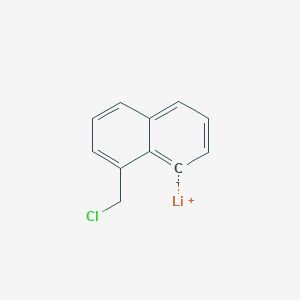
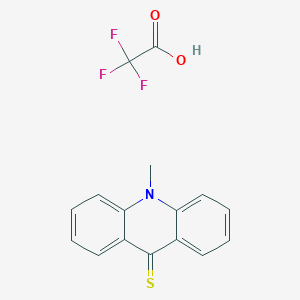
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
